molecular formula C8H7NO5 B188543 1-(2,4-Dihydroxy-5-nitrophenyl)ethanone CAS No. 3328-77-6

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

Cat. No. B188543
CAS RN: 3328-77-6
M. Wt: 197.14 g/mol
InChI Key: YDIKNQXUAAPWCX-UHFFFAOYSA-N
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Description

“1-(2,4-Dihydroxy-5-nitrophenyl)ethanone” is a chemical compound with the molecular formula C8H7NO5 . It is also known as 4’-nitroresacetophenone.


Molecular Structure Analysis

The molecular structure of “1-(2,4-Dihydroxy-5-nitrophenyl)ethanone” can be represented by the molecular formula C8H7NO5 . The structure can be viewed using computational chemistry tools .

Scientific Research Applications

  • Hydrogen Bonding and Charge Density Analysis :

    • Hibbs, D., Overgaard, J., & Piltz, R. (2003) conducted a study titled "X-N charge density analysis of the hydrogen bonding motif in 1-(2-hydroxy-5-nitrophenyl)ethanone" which analyzed the hydrogen bonding and charge density in 1-(2-hydroxy-5-nitrophenyl)ethanone using high-resolution X-ray and neutron diffraction data. This study revealed details about intramolecular and intermolecular bonding features and the extent of pi-delocalization in the molecule (Hibbs, Overgaard, & Piltz, 2003).
  • Inhibitory and Antibacterial Activities :

    • Vásquez-Martínez, Y. et al. (2019) investigated benzyl phenyl ketone derivatives as inhibitors of 5-lipoxygenase and found that certain derivatives showed potent and selective inhibition. They also demonstrated antibacterial properties against Escherichia coli and Staphylococcus aureus (Vásquez-Martínez et al., 2019).
  • Phase Equilibrium and Ternary Phase Diagrams :

    • Li, R. et al. (2019) researched the solid-liquid phase equilibrium and ternary phase diagrams of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in various solvents, which is relevant to the separation and purification processes of these compounds (Li et al., 2019).
  • Peripheral Inhibitors of Catechol-O-methyltransferase :

    • Learmonth, D. et al. (2002) synthesized and tested a series of nitro-catechol structures as inhibitors of catechol-O-methyltransferase (COMT). They identified compounds with significant inhibition of peripheral COMT, which has implications in treating disorders like Parkinson's disease (Learmonth et al., 2002).
  • Synthesis and Characterization of Derivatives :

    • Androsov, D. A. et al. (2010) described a reaction pathway for the synthesis of 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, which contributes to the field of organic synthesis and the development of new compounds (Androsov et al., 2010).
  • Synthesis of Thiosemicarbazones with Antibacterial Activity :

    • Parekh, A., & Desai, K. (2006) reported on the synthesis of thiosemicarbazones using a derivative of 1-(2-hydroxy-5-nitrophenyl)ethanone, which exhibited appreciable antibacterial activity against various bacterial strains (Parekh & Desai, 2006).
  • Base-Labile Carboxyl Protecting Group :

    • Robles, J., Pedroso, E., & Grandas, A. (1993) introduced a new base-labile carboxyl protecting group using a derivative of 1-(4-nitrophenyl)ethanone, contributing to synthetic chemistry methodologies (Robles, Pedroso, & Grandas, 1993).
  • Microwave-Assisted Oxidative Cyclizations :

    • Curti, C., Crozet, M., & Vanelle, P. (2009) explored microwave-assisted oxidative cyclization of 1-(4-nitrophenyl)-2-(phenylsulfonyl)ethanone with alkenes, demonstrating a novel synthesis pathway for dihydrofurans (Curti, Crozet, & Vanelle, 2009).
  • Synthesis and Molecular Docking Studies of Schiff Bases :

    • Raza, M. et al. (2021) synthesized new Schiff bases using 1-(2-hydroxy-5-methyl-3-nitrophenyl)ethanone, characterized their structures, and performed molecular docking studies, highlighting their potential in medicinal chemistry (Raza et al., 2021).
  • Synthesis of α,β-Unsaturated Ketones and Chalcone Analogues :

    • Curti, C., Gellis, A., & Vanelle, P. (2007) developed a method for synthesizing α,β-unsaturated ketones, demonstrating the versatility of 1-(4-nitrophenyl)ethanone in forming chalcone analogues (Curti, Gellis, & Vanelle, 2007).

Safety And Hazards

The safety data sheet for a similar compound, o-Nitroacetophenone, indicates that it is toxic if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is recommended to handle “1-(2,4-Dihydroxy-5-nitrophenyl)ethanone” with appropriate safety precautions.

properties

IUPAC Name

1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-4(10)5-2-6(9(13)14)8(12)3-7(5)11/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKNQXUAAPWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277758
Record name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-5-nitrophenyl)ethanone

CAS RN

3328-77-6
Record name NSC3928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dihydroxy-5-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dihydroxy-5'-nitroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
MA Guerra-Vargas, MC Rosales-Hernández… - Medicinal Chemistry …, 2018 - Springer
In this study, we synthesized new phenolic compounds that have the potential to serve as antioxidants and slow the effects of free radicals and oxidizing agents, which is beneficial for …
Number of citations: 7 link.springer.com
B COCH - Springer
Number of citations: 0

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